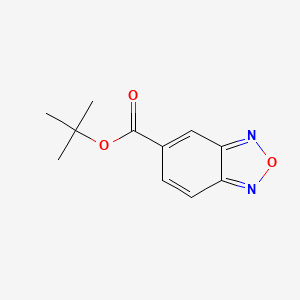

tert-Butyl 2,1,3-benzoxadiazole-5-carboxylate

Description

Properties

CAS No. |

918540-32-6 |

|---|---|

Molecular Formula |

C11H12N2O3 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

tert-butyl 2,1,3-benzoxadiazole-5-carboxylate |

InChI |

InChI=1S/C11H12N2O3/c1-11(2,3)15-10(14)7-4-5-8-9(6-7)13-16-12-8/h4-6H,1-3H3 |

InChI Key |

JPFFQAUQXGMWPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=NON=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed tert-Butylation Using tert-Butyl Acetate or tert-Butanol

- Catalysts: Strong acids such as trifluoromethanesulfonimide (Tf2NH) or trifluoroacetic acid (TFA) are used to catalyze the esterification.

- Solvent: tert-Butyl acetate can serve both as solvent and tert-butyl source.

- Conditions: Mild heating (room temperature to 60°C) for several hours.

- Yields: Moderate to high yields (60–80%) depending on substrate and catalyst loading.

This method is advantageous due to mild conditions and tolerance of sensitive functional groups such as ketones and halogens.

Carbodiimide-Mediated Coupling with tert-Butanol

- Reagents: Carbodiimides such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) combined with hydroxybenzotriazole (HOBt) as an additive.

- Procedure: The carboxylic acid is activated by EDCI/HOBt in the presence of tert-butanol, leading to ester formation.

- Conditions: Room temperature stirring for several hours.

- Purification: Column chromatography to isolate the tert-butyl ester.

- Yields: Generally excellent yields (>80%) with high purity.

This method is widely used for sensitive molecules where acid catalysis might cause side reactions.

Comparative Data Table of tert-Butylation Methods

| Method | Catalyst/Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid-catalyzed (Tf2NH, TFA) | Tf2NH (2–10 mol%), t-BuOAc or t-BuOH | Room temp to 60°C, hours | 66–79 | Mild, tolerates ketones, halogens |

| Carbodiimide coupling (EDCI/HOBt) | EDCI, HOBt, tert-butanol | Room temp, 3–14 hours | >80 | High yield, suitable for sensitive substrates |

| Esterification via tert-butyl carbazate | Phenyl chloroformate, tert-butanol, solid base, ionic liquid | 30–75°C, 1–6 hours | Not specified | More complex, used in related tert-butyl derivatives |

Research Findings and Notes

- The acid-catalyzed tert-butylation method using trifluoromethanesulfonimide (Tf2NH) is highly efficient for carboxylic acids without free amino groups, providing good yields with low catalyst loading.

- Carbodiimide-mediated coupling is a robust and widely applicable method for tert-butyl ester formation, especially in complex molecules where acid-sensitive groups are present.

- The benzoxadiazole ring system synthesis often requires palladium-catalyzed coupling and cyclization steps, which can be combined with subsequent tert-butylation to yield the target ester.

- Purification typically involves silica gel chromatography, and characterization is confirmed by NMR and mass spectrometry.

Chemical Reactions Analysis

tert-Butyl benzo[c][1,2,5]oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

One of the prominent applications of tert-butyl 2,1,3-benzoxadiazole-5-carboxylate is in the development of antibacterial agents. Research has demonstrated that derivatives of benzoxadiazole exhibit significant inhibitory effects against Mycobacterium tuberculosis (Mtb) and other clinically relevant bacterial strains. A study highlighted the synthesis of benzoxadiazole-substituted amino acid hydrazides, which showed promising antibacterial activity while minimizing cytotoxicity towards mammalian cells . The modification of the benzoxadiazole core was crucial for enhancing selectivity and potency against Mtb, making these compounds attractive candidates for further exploration in anti-tuberculosis drug development.

Antiprotozoal Activity

In addition to antibacterial properties, benzoxadiazole derivatives have also shown potential as antiprotozoal agents. Compounds based on the benzoxadiazole structure have been synthesized and evaluated for their activity against Acanthamoeba castellanii, a pathogen associated with serious health risks. Some derivatives exhibited comparable or superior activity to existing treatments like chlorohexidine . This suggests that this compound could be a scaffold for developing new antiprotozoal drugs.

Materials Science

Fluorescent Probes

The unique electronic properties of benzoxadiazoles make them suitable for use as fluorescent probes in materials science. Their ability to emit fluorescence upon excitation allows them to be utilized in various applications such as bioimaging and sensing technologies. The incorporation of tert-butyl groups can enhance solubility and stability in organic solvents, making these compounds ideal candidates for creating functional materials with specific optical properties.

Case Studies

Mechanism of Action

The mechanism of action for tert-Butyl benzo[c][1,2,5]oxadiazole-5-carboxylate involves its interaction with hypoxia-inducing factors in tumor cells. By inhibiting these factors, the compound can reduce angiogenesis and cancer cell survival, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

tert-Butyl benzo[c][1,2,5]oxadiazole-5-carboxylate is similar to other benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, which also exhibit potent pharmacological activities . its unique structure and specific interactions with hypoxia-inducing factors set it apart from other compounds in this class .

Similar compounds include:

Benzo[c][1,2,5]thiadiazoles: Known for their anticancer potential.

1,2,4-Oxadiazoles: These compounds have been studied for their anti-infective properties.

Biological Activity

Tert-butyl 2,1,3-benzoxadiazole-5-carboxylate is a synthetic compound belonging to the benzoxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxadiazole core, which is known for its ability to interact with various biological targets. The tert-butyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Research indicates that benzoxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit the proliferation of breast cancer cells (MCF-7, MDA-MB-231), lung cancer cells (A549), and liver cancer cells (HepG2) .

Table 1: Cytotoxic Effects of Benzoxadiazole Derivatives

Antimicrobial Activity

Benzoxadiazole derivatives have also been evaluated for their antimicrobial properties. For example, certain derivatives demonstrated activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effective bacterial inhibition .

Table 2: Antimicrobial Activity of Benzoxadiazole Derivatives

Antitubercular Activity

Recent studies have highlighted the potential of benzoxadiazole derivatives in combating tuberculosis. Compounds were found to exhibit selective activity against Mycobacterium tuberculosis, suggesting a promising avenue for novel antitubercular agents .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit specific kinases and enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells by modulating signaling cascades such as NF-κB and caspase activation .

- Antioxidant Properties : Benzoxadiazoles are known to exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

- Study on HepG2 Cells : A study demonstrated that this compound induced apoptosis in HepG2 cells by activating caspase pathways while inhibiting NF-κB signaling .

- Antimicrobial Screening : In a comprehensive screening of various benzoxadiazole derivatives, it was found that specific modifications in the structure significantly enhanced antimicrobial efficacy against resistant strains of bacteria .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 2,1,3-benzoxadiazole-5-carboxylate, and how do reaction conditions influence yield?

The synthesis of benzoxadiazole derivatives typically involves coupling reactions or cyclization strategies. For tert-butyl esters, a common approach is the esterification of 2,1,3-benzoxadiazole-5-carboxylic acid with tert-butyl alcohol under anhydrous conditions using dehydrating agents like dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives. Key parameters include:

- Temperature : Room temperature to mild heating (40–60°C) to avoid decomposition of the acid-sensitive benzoxadiazole core .

- Solvent : Polar aprotic solvents (e.g., THF, DMF) to enhance reactivity .

- Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) for cross-coupling steps involving halogenated intermediates .

Q. Example Protocol :

Dissolve 2,1,3-benzoxadiazole-5-carboxylic acid (1.0 eq) in dry THF.

Add tert-butyl alcohol (1.2 eq) and DCC (1.1 eq) under argon.

Stir at room temperature for 12–24 h, monitor by TLC.

Filter to remove dicyclohexylurea, concentrate, and purify via silica gel chromatography.

Yield Optimization : Excess tert-butyl alcohol (1.5–2.0 eq) and molecular sieves can improve esterification efficiency .

Q. How can crystallography (e.g., SHELX) validate the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs is critical for unambiguous structural confirmation:

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .

- Refinement : SHELXL iteratively refines atomic positions, thermal parameters, and occupancy factors. Key metrics:

- Challenges : The tert-butyl group may exhibit rotational disorder; constrain isotropic displacement parameters during refinement .

Table 1 : Example Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=8.21 Å, b=12.34 Å, c=15.67 Å |

| Final R1 | 0.032 |

Advanced Research Questions

Q. How do competing side reactions (e.g., ring-opening or decarboxylation) occur during benzoxadiazole synthesis, and how can they be mitigated?

The benzoxadiazole core is susceptible to nucleophilic attack and thermal degradation:

- Ring-Opening : Occurs in the presence of strong nucleophiles (e.g., amines, thiols) or under acidic conditions. Mitigation:

- Use inert atmospheres (argon/nitrogen) to exclude moisture .

- Avoid protic solvents (e.g., water, alcohols) during coupling steps .

- Decarboxylation : Observed at elevated temperatures (>80°C). Mitigation:

- Conduct reactions at ≤60°C .

- Add radical scavengers (e.g., BHT) to suppress free-radical pathways .

Case Study : In a Pd-catalyzed coupling, decarboxylation led to a 15% yield drop at 80°C vs. 65% yield at 50°C .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?

Discrepancies often arise from dynamic effects or impurities:

- NMR Anomalies :

- Dynamic tert-butyl rotation: Broadened peaks in ¹H NMR at room temperature. Solution: Use low-temperature (e.g., –40°C) NMR .

- Residual solvents: DMF or THF signals may overlap with product peaks. Confirm via 2D NMR (HSQC, HMBC) .

- Mass Spectrometry :

- Fragmentation patterns: The tert-butyl group readily fragments in ESI-MS, complicating molecular ion detection. Use soft ionization (e.g., MALDI-TOF) .

Example Data Conflict : A reported [M+H]⁺ peak at m/z 263.1 (theoretical 263.2) with a 0.1 Da discrepancy was traced to isotopic abundance miscalculations .

Q. How can computational modeling predict reactivity and stability of this compound in catalytic systems?

DFT calculations (e.g., B3LYP/6-31G*) provide insights into:

- Electrophilicity : The benzoxadiazole ring’s LUMO energy (–1.8 eV) indicates susceptibility to nucleophilic attack at C4 and C7 positions .

- Thermal Stability : Bond dissociation energies (BDE) predict decomposition thresholds (e.g., C–O BDE = 280 kJ/mol, stable below 150°C) .

Table 2 : Calculated Reactivity Parameters

| Parameter | Value |

|---|---|

| LUMO Energy (eV) | –1.8 |

| HOMO Energy (eV) | –6.4 |

| C–O BDE (kJ/mol) | 280 |

Q. What safety protocols are critical when handling this compound in oxygen-sensitive reactions?

Key precautions derived from tert-butyl compound hazards :

- Storage : –20°C in amber vials under argon to prevent peroxide formation.

- Handling :

- Use explosion-proof equipment in reactions involving peroxides .

- Avoid sparks/static discharge (ground metal containers) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the tert-butyl group influence the photophysical properties of benzoxadiazole derivatives?

The tert-butyl group enhances steric shielding, reducing aggregation-induced quenching:

- Emission Studies : tert-Butyl-substituted benzoxadiazoles show 20–30 nm blue shifts in fluorescence compared to methyl analogs due to reduced π-stacking .

- Quantum Yield : Increased from Φ = 0.45 (unsubstituted) to Φ = 0.67 (tert-butyl) in THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.